![molecular formula C11H16O4 B1296263 6-(乙氧羰基)螺[3.3]庚烷-2-羧酸 CAS No. 28114-90-1](/img/structure/B1296263.png)

6-(乙氧羰基)螺[3.3]庚烷-2-羧酸

描述

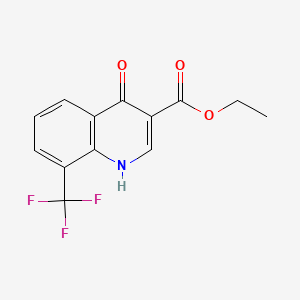

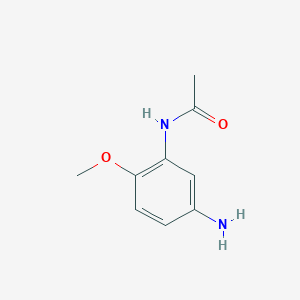

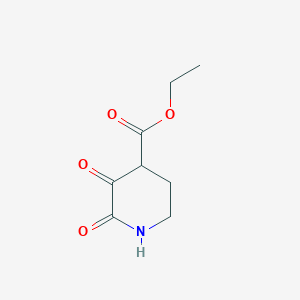

“6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is an organic compound with the molecular formula C11H16O4 . It belongs to the class of spirocyclic carboxylic acids, which are characterized by a cyclic structure containing a spirokeptane moiety.

Molecular Structure Analysis

The InChI code for “6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is 1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.25 . It is a colorless to yellow liquid at room temperature .

科学研究应用

有机酸在环境和工业背景下的作用

类似于6-(乙氧羰基)螺[3.3]庚烷-2-羧酸的羧酸在各种环境和工业背景中发挥着重要作用。它们存在于雨水、雪和颗粒物中,导致环境酸化,甲酸和乙酸是主要成分。在工业上,这些酸在处理生物材料(如食品和纸张)过程中被排放出来。了解这些酸的作用和影响对于解决环境挑战和改善工业过程至关重要(Bastidas & La Iglesia, 2007)。

羧酸对生物催化剂的抑制作用

羧酸还对生物催化剂产生显著影响,抑制了在发酵过程中使用的微生物的生长和生产力。这种抑制对于生产生物可再生化学品至关重要,其中羧酸既是产品又是抑制剂。增强微生物对这些酸的耐受性的策略对于提高生物过程的效率和产量至关重要(Jarboe, Royce, & Liu, 2013)。

抗氧化和抗微生物特性

植物衍生的天然羧酸表现出多种生物活性,包括抗氧化和抗微生物特性。这些活性受到酸的结构特征的影响,如羟基数和共轭键的数量。了解这些结构-活性关系对于开发具有增强生物功效的天然化合物至关重要(Godlewska-Żyłkiewicz等,2020)。

生物质转化和可持续材料

将植物生物质转化为有价值的化学品和材料,如呋喃衍生物,突显了羧酸在可持续材料生产中的潜力。这些过程为非可再生烃源提供了一种替代方案,有助于可持续工业实践和材料的发展(Chernyshev, Kravchenko, & Ananikov, 2017)。

用于环境修复的先进氧化过程

羧酸参与了用于环境修复的先进氧化过程,特别是在处理受污染的水和土壤方面。了解这些过程的机制和有效性对于开发高效和可持续的修复技术至关重要(Liu et al., 2021)。

安全和危害

The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

属性

IUPAC Name |

2-ethoxycarbonylspiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-10(14)8-5-11(6-8)3-7(4-11)9(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRUMOGIHGDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(C1)CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297287 | |

| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

CAS RN |

28114-90-1 | |

| Record name | 2-Ethyl spiro[3.3]heptane-2,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28114-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115093 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028114901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28114-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)